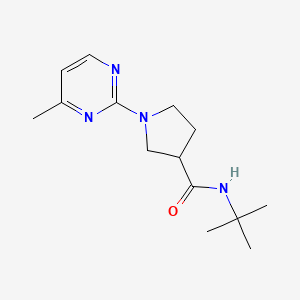

N-tert-butyl-1-(4-methylpyrimidin-2-yl)pyrrolidine-3-carboxamide

Description

N-tert-butyl-1-(4-methylpyrimidin-2-yl)pyrrolidine-3-carboxamide is a heterocyclic compound featuring a pyrrolidine core substituted with a 4-methylpyrimidin-2-yl group at the 1-position and a tert-butyl carboxamide moiety at the 3-position. The tert-butyl group is commonly employed to enhance metabolic stability and modulate solubility .

Properties

IUPAC Name |

N-tert-butyl-1-(4-methylpyrimidin-2-yl)pyrrolidine-3-carboxamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H22N4O/c1-10-5-7-15-13(16-10)18-8-6-11(9-18)12(19)17-14(2,3)4/h5,7,11H,6,8-9H2,1-4H3,(H,17,19) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KRVRKJZXLPESLI-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=NC(=NC=C1)N2CCC(C2)C(=O)NC(C)(C)C | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H22N4O | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

262.35 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Mechanism of Action

Target of Action

It’s worth noting that similar compounds have been found to bind with high affinity to multiple receptors, which can be helpful in developing new useful derivatives.

Mode of Action

It’s known that similar compounds interact with their targets, leading to changes in cellular processes

Biological Activity

N-tert-butyl-1-(4-methylpyrimidin-2-yl)pyrrolidine-3-carboxamide is a compound of interest in medicinal chemistry, particularly for its potential biological activities. This article reviews its biological activity, focusing on antiviral properties, structure-activity relationships (SAR), and relevant case studies.

Chemical Structure and Properties

The compound has the following molecular formula:

- Molecular Formula : CHNO

- CAS Number : 1365937-68-3

The structure features a pyrrolidine ring substituted with a tert-butyl group and a 4-methylpyrimidin-2-yl moiety, which may influence its biological interactions.

Antiviral Activity

Recent studies have highlighted the antiviral potential of heterocyclic compounds, including those similar to this compound. For instance, derivatives with pyrimidine rings have shown significant activity against various viruses.

- Inhibition of Reverse Transcriptase : Compounds containing pyrimidine groups have been reported to enhance reverse transcriptase inhibitory activity significantly. In particular, modifications at the C-2 and N-3 positions of the pyrimidine ring were found to improve efficacy compared to standard drugs like nevirapine .

- Activity Against Tobacco Mosaic Virus : Similar compounds have demonstrated antiviral activity against tobacco mosaic virus (TMV), with some derivatives exhibiting higher efficacy than commercial agents .

Structure-Activity Relationships (SAR)

The biological activity of this compound can be understood through SAR studies:

| Compound | EC (μM) | Activity Description |

|---|---|---|

| Lead Compound | 0.35 | Standard for comparison |

| Modified Compound A | 0.20 | Enhanced activity at C-2 and N-3 |

| Modified Compound B | 0.21 | Similar enhancement observed |

These findings suggest that specific substitutions can significantly alter the pharmacological profile of the compound, enhancing its antiviral properties.

Case Studies

Several case studies have explored the biological activity of compounds related to this compound:

- Study on Antiviral Efficacy : A study demonstrated that a series of pyrimidine-containing compounds exhibited potent antiviral activities, with one compound achieving an EC value of 130 μM against HIV reverse transcriptase . This indicates that structural modifications can lead to improved therapeutic candidates.

- Anti-inflammatory Properties : Other derivatives were investigated for their anti-inflammatory properties, showing promising results in inhibiting pro-inflammatory cytokines in vitro, suggesting potential applications beyond antiviral use .

Scientific Research Applications

Chemical Properties and Structure

The compound is characterized by the following chemical structure:

- Molecular Formula: C12H18N4O

- IUPAC Name: N-tert-butyl-1-(4-methylpyrimidin-2-yl)pyrrolidine-3-carboxamide

The presence of a pyrrolidine ring combined with a pyrimidine moiety suggests potential interactions with biological targets, particularly in the realm of receptor modulation.

Scientific Research Applications

- Androgen Receptor Modulation

-

Anticancer Activity

- The compound has shown promise in preclinical models for various cancers. Its ability to modulate specific pathways involved in cell proliferation and apoptosis positions it as a candidate for further development as an anticancer agent. For instance, compounds with similar structural features have been linked to the inhibition of tumor growth in models of chronic myelogenous leukemia and pancreatic cancer .

-

Neuropharmacological Effects

- There is emerging evidence that this compound may exert neuroprotective effects, which could be beneficial in treating neurodegenerative diseases. The interaction of the pyrimidine component with neurotransmitter receptors suggests potential applications in modulating synaptic transmission and neuronal survival .

Table 1: Summary of Case Studies Involving this compound

Comparison with Similar Compounds

Table 1: Structural and Physicochemical Comparison

Key Observations

Functional Group Variations: The target compound’s carboxamide group (-CONH-t-Bu) contrasts with pivalamide (-NHC(O)-t-Bu) and carbamate (-OC(O)NH-t-Bu) groups in analogs. Silyl ethers (e.g., in ) increase lipophilicity, which may improve membrane permeability but reduce aqueous solubility.

Substituent Effects :

- The 4-methylpyrimidin-2-yl group in the target compound introduces a planar, electron-deficient aromatic system, favoring π-π stacking interactions. In contrast, pyridine derivatives (e.g., 4-chloro or 4-methoxy substituents in ) offer different electronic profiles, with chloro groups enhancing electrophilicity and methoxy groups donating electron density.

Molecular Weight and Steric Effects: The target compound (289.38 g/mol) is significantly smaller than the pivalamide derivative in (440.10 g/mol), primarily due to the absence of a silyl ether and chloro-substituted pyridine.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.